N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Description
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O2S3 and its molecular weight is 459.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has demonstrated various synthesis methodologies for compounds structurally related to N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, focusing on incorporating thiadiazole scaffolds and benzamide groups. One study detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, highlighting the formation of novel compounds and their characterization through spectroscopy and crystallography techniques (Adhami et al., 2012). Another research effort focused on microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited significant anticancer activity (Tiwari et al., 2017).
Anticancer Activity
The anticancer potential of compounds with structural similarities to this compound was explored, particularly through the synthesis of novel benzamide derivatives containing thiadiazole and their evaluation against various human cancer cell lines. These compounds demonstrated promising activity, with certain derivatives showing comparable or superior efficacy to standard drugs (Tiwari et al., 2017).
Supramolecular Gelators
Investigations into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, closely related to the target compound, revealed the importance of methyl functionality and S⋯O interaction in supramolecular gelation. These studies contribute to the understanding of non-covalent interactions in gel formation and their potential applications in designing new materials (Yadav & Ballabh, 2020).
Antimicrobial and Antibacterial Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. These studies underscore the potential of thiadiazole and benzamide-containing compounds as novel antimicrobial agents, with certain derivatives showing significant activity against various microorganisms (Palkar et al., 2017).
Properties
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2S3/c1-8-6-27-13(20-8)21-11(25)7-28-15-24-23-14(29-15)22-12(26)9-4-2-3-5-10(9)16(17,18)19/h2-6H,7H2,1H3,(H,20,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWMJPGZYXPJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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